3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione is a heterocyclic compound containing a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione typically involves the reaction of 1-aminopropan-2-ol with thiazolidine-2,4-dione under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidine derivatives.
Scientific Research Applications
3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of various materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione include other thiazolidine derivatives and heterocyclic compounds containing sulfur and nitrogen atoms, such as:
Thiazoles: These compounds have a similar ring structure and exhibit diverse biological activities.
Oxazolidines: These are structurally related compounds with similar chemical properties and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H10N2O2S |
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Molecular Weight |
174.22 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2S/c1-4(2-7)8-5(9)3-11-6(8)10/h4H,2-3,7H2,1H3 |
InChI Key |
ILNIHWLVMGMFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N1C(=O)CSC1=O |
Origin of Product |
United States |
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